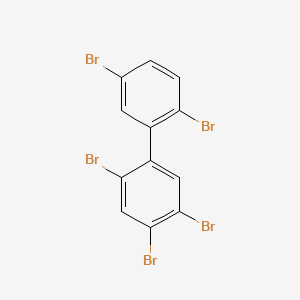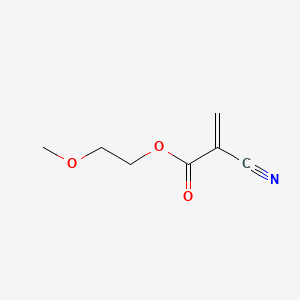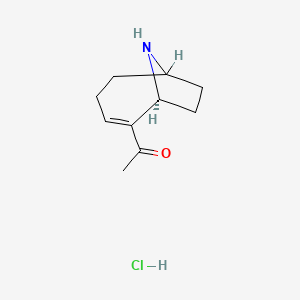
3-Phenylprop-2-ynamide
Übersicht
Beschreibung
3-Phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO It is a member of the ynamide family, characterized by the presence of a triple bond between the carbon atoms in the prop-2-yne moiety and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-ynamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an amide in the presence of a base. For example, the reaction of phenylacetylene with acetamide in the presence of a strong base like sodium hydride can yield this compound .
Another method involves the use of trichloroethene as a two-carbon synthon. In this approach, trichloroethene reacts with an amide under mildly basic conditions to form a dichloroenamide intermediate, which can then be converted to this compound through elimination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of trichloroethene as a synthon is particularly attractive for industrial applications due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or diketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, iodosobenzene, and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxazolo derivatives and diketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amides and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylprop-2-ynamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenylprop-2-ynamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the transcriptional regulator HlyU in Vibrio species, thereby reducing the expression of virulence genes . This inhibition occurs through the covalent modification of a cysteine residue in the target protein, preventing it from binding to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: An organic compound with a similar phenylpropyl structure but with an aldehyde group instead of an amide.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but with an amine group instead of an amide.
Uniqueness
3-Phenylprop-2-ynamide is unique due to its triple bond and amide functionality, which confer distinct reactivity and versatility in chemical synthesis. Unlike cinnamaldehyde and phenylpropanolamine, it can participate in a wider range of chemical reactions, including oxidation and substitution, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-phenylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334958 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-30-5 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















